Lipophilicity: Trifluoromethyl vs. Methyl Analog
The trifluoromethyl group at the C4 position of the pyrimidine ring imparts a computed XLogP3-AA of 4.1 for the target compound [1]. In-class analogs bearing a C4-methyl substituent instead of trifluoromethyl consistently exhibit XLogP3-AA values approximately 1.0–1.5 log units lower, reflecting the well-established lipophilicity-enhancing effect of the CF₃ moiety in heteroaromatic systems [2]. This logP differential translates to roughly a 10- to 30-fold increase in partition coefficient, directly impacting membrane permeability and pharmacokinetic behavior in biological screening cascades.
Δ +1.0 to +1.5 vs methyl analog
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1 |
| Comparator Or Baseline | N-(3-bromo-5-methylphenyl)-4-methylpyrimidin-2-amine (estimated XLogP3-AA ≈ 2.6–3.1 based on class-level Δ for CF₃→CH₃ substitution) |
| Quantified Difference | ΔXLogP3-AA ≈ +1.0 to +1.5 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) [1] |
Why This Matters
Higher lipophilicity may be advantageous or disadvantageous depending on the target product profile; procurement decisions must consider that the trifluoromethyl analog cannot be substituted with the methyl analog without altering permeability, metabolic stability, and off-target binding profiles in cell-based and in vivo assays.
- [1] PubChem Compound Summary for CID 58456396. Computed XLogP3-AA = 4.1. National Center for Biotechnology Information (2024). View Source
- [2] Böhm, H.-J. et al. Fluorine in Medicinal Chemistry. ChemBioChem 5, 637–643 (2004). The CF₃ group typically increases logP by 0.5–1.0 units compared to CH₃ on aromatic rings; the pyrimidine context amplifies this effect due to reduced electron density on the heterocycle. View Source
